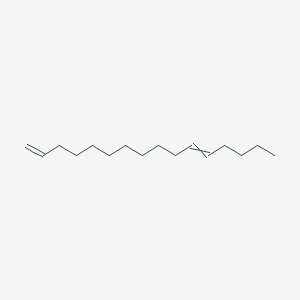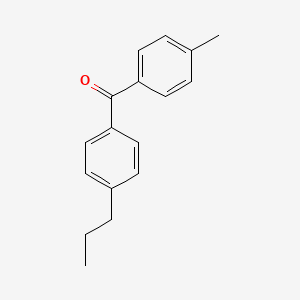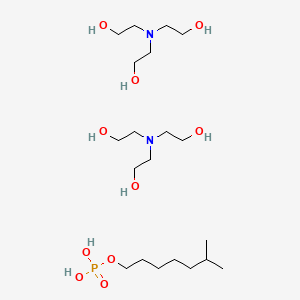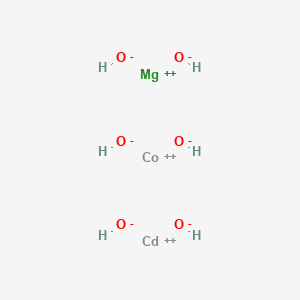![molecular formula C10H10FNO B14481853 N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine CAS No. 67038-80-6](/img/structure/B14481853.png)
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyclopropyl group and a 4-fluorophenyl group attached to a methylidenehydroxylamine moiety. Schiff bases are known for their versatility in forming stable complexes with transition metals and have various applications in different fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine can be achieved through the condensation reaction between cyclopropylamine and 4-fluorobenzaldehyde in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Cyclopropylamine+4-Fluorobenzaldehyde→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the fluorophenyl group can enhance the compound’s binding affinity to specific biological targets, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[Cyclopropyl(4-chlorophenyl)methylidene]hydroxylamine
- N-[Cyclopropyl(4-bromophenyl)methylidene]hydroxylamine
- N-[Cyclopropyl(4-methylphenyl)methylidene]hydroxylamine
Uniqueness
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
Número CAS |
67038-80-6 |
|---|---|
Fórmula molecular |
C10H10FNO |
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
N-[cyclopropyl-(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10FNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2 |
Clave InChI |
NOMDGKZOFJNBDA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=NO)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


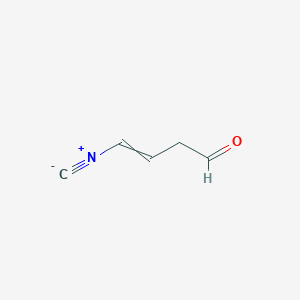
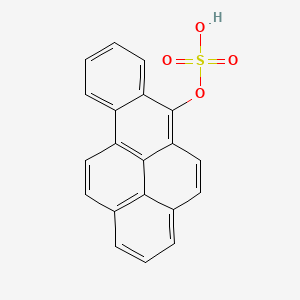
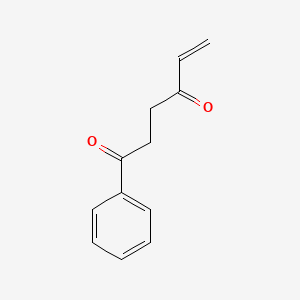
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)

